molecular formula C11H17N5O B6776156 N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide

N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide

Cat. No.: B6776156
M. Wt: 235.29 g/mol
InChI Key: JIVWQZUITQEYMT-UHFFFAOYSA-N
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Description

N-[(2-methyltetrazol-5-yl)methyl]spiro[24]heptane-2-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-16-14-9(13-15-16)7-12-10(17)8-6-11(8)4-2-3-5-11/h8H,2-7H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVWQZUITQEYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CNC(=O)C2CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The spirocyclic structure is then introduced via a cyclization reaction, often under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often facilitated by strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological targets. Additionally, the spirocyclic structure can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: Known for their photochromic properties and used in smart materials.

    Spirooxazines: Similar to spiropyrans but with different photophysical properties.

    Spiroindolines: Used in medicinal chemistry for their bioactive properties.

Uniqueness

N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide stands out due to its combination of a tetrazole ring and a spirocyclic structure, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications, from drug development to materials science.

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